2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid
Description
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid is a non-proteinogenic amino acid featuring an imidazole ring substituted with iodine atoms at the 4- and 5-positions. This compound’s amino acid backbone (propanoic acid with an α-amino group) allows it to mimic natural amino acids, making it relevant in medicinal chemistry for enzyme inhibition, peptide design, or drug discovery.
Properties
Molecular Formula |
C6H7I2N3O2 |
|---|---|
Molecular Weight |
406.95 g/mol |
IUPAC Name |
2-amino-3-(4,5-diiodoimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H7I2N3O2/c7-4-5(8)11(2-10-4)1-3(9)6(12)13/h2-3H,1,9H2,(H,12,13) |
InChI Key |
NAICLQUYOFHFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1CC(C(=O)O)N)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid typically involves the iodination of an imidazole precursor followed by the introduction of the amino and propanoic acid groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the imidazole ring. The reaction conditions often require a controlled temperature and pH to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the iodine atoms, potentially leading to deiodinated products.
Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Imines or other oxidized derivatives.
Reduction: Deiodinated imidazole derivatives.
Substitution: Imidazole derivatives with various functional groups replacing the iodine atoms.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of 2-amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid exhibit substantial antimicrobial properties. Studies have shown that the introduction of iodine atoms into imidazole rings enhances the compound's efficacy against a range of bacterial strains. For instance, a study highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrated that treatment with this compound resulted in significant cell death in various cancer cell lines, including breast and lung cancer cells . The mechanism involves the modulation of key proteins involved in cell cycle regulation and apoptosis.
Biochemical Applications
2.1 Enzyme Inhibition
In biochemical research, this compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in metabolic pathways related to amino acid metabolism. Its ability to inhibit these enzymes can be harnessed for therapeutic purposes, especially in conditions where metabolic dysregulation is present .
2.2 Neurotransmitter Modulation
The compound is being explored for its role as a neurotransmitter modulator. Preliminary studies suggest that it may influence glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain. This property opens avenues for research into neurodegenerative diseases and cognitive disorders .
Materials Science
3.1 Synthesis of Functional Materials
In materials science, this compound has been utilized in the synthesis of functional polymers and hydrogels. These materials have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively . The incorporation of iodine enhances the material's stability and performance under physiological conditions.
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can facilitate its binding to certain enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to interact with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-3-(1H-imidazol-1-yl)propanoic Acid
Structural Differences :
- Lacks iodine substituents; the imidazole ring is unsubstituted.
- Same amino acid backbone as the target compound.
Key Contrast :
2-Amino-3-(4-carboxy-1H-imidazol-1-yl)propanoic Acid
Structural Differences :
- Features a carboxylic acid group at the 4-position of the imidazole instead of iodine.
Key Contrast :
2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic Acid (CAS 1248378-70-2)
Structural Differences :
- Methyl groups at 4- and 5-positions instead of iodine.
Properties :
2-[(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]propanoic Acid
Structural Differences :
- Partially saturated imidazole ring (4,5-dihydro) with a ketone (4-oxo) and methyl group (1-position).
Implications :
- This contrasts with the fully aromatic, diiodo-substituted compound .
3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic Acid
Structural Differences :
- Propanoic acid is attached at the 2-position of the imidazole (vs. 1-position in the target compound).
- Bulky phenyl groups at 4- and 5-positions.
Properties :
- High hydrophobicity from phenyl groups may improve membrane penetration but limit aqueous solubility. The 2-position linkage alters spatial orientation, affecting receptor binding compared to 1-substituted derivatives .
Biological Activity
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and therapeutic applications.
- Molecular Formula : C₆H₈I₂N₄O
- Molecular Weight : 405.96 g/mol
- CAS Number : 1849811-29-5
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of imidazole derivatives, including those similar to this compound. The antibacterial activity is largely attributed to the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
Table 1: Antibacterial Activity Comparison
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | TBD | TBD | E. coli, B. subtilis |
| Imidazolium salt derived from L-valine | 10 | 20 | E. coli |
| Imidazolium salt derived from L-phenylalanine | 15 | 30 | B. subtilis |
Note: TBD indicates values that require further research.
The mechanism of action for these compounds typically involves increased lipophilicity, which enhances membrane permeability and leads to greater antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
Cytotoxicity assessments have been performed using human cell lines such as HEK-293. The results indicate that while some imidazole derivatives exhibit potent antibacterial activity, they also show varying levels of cytotoxicity.
Table 2: Cytotoxicity Results
| Compound | IC₅₀ (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| This compound | TBD | TBD |
| Imidazolium salt derived from L-valine | 200 | 20 |
| Imidazolium salt derived from L-phenylalanine | 150 | 10 |
Selectivity Index is calculated as the ratio of IC₅₀ in HEK-293 cells to the MIC against bacteria.
These findings suggest that while some derivatives are effective against bacterial strains, their safety profiles need careful evaluation before therapeutic use .
Therapeutic Applications
The unique properties of this compound make it a candidate for various therapeutic applications, notably in neurology and oncology. Its role as a potential drug formulation is being explored due to its ability to modulate biological pathways involved in disease processes.
Case Studies
A recent study investigated the effects of this compound in a model of neurodegenerative disease. The results indicated that treatment with the compound led to significant improvements in neuronal survival and function in vitro. This suggests potential applications in neuroprotective strategies .
Q & A
Basic: What established synthetic routes are available for 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid, and what are their critical reaction conditions?
Answer:
The synthesis of imidazole-substituted amino acids typically employs two primary strategies:
- β-Lactone Ring-Opening : Reacting serine β-lactone derivatives with iodinated imidazole analogs (e.g., 1-(trimethylsilyl)imidazole) in anhydrous solvents. This method requires precise temperature control (0–25°C) and inert atmospheres to prevent side reactions .
- Conjugate Addition : Imidazole derivatives are added to didehydroalanine precursors under basic conditions (e.g., sodium hydride in THF). Catalysts like Cu(I) may enhance regioselectivity for diiodo-substitution .
Key Considerations : Purification via ion-exchange chromatography or recrystallization is critical due to polar byproducts.
Basic: How do the 4,5-diiodo substituents on the imidazole ring affect the compound’s electronic properties and stability?
Answer:
The diiodo groups:
- Electronic Effects : Increase electron-withdrawing character, potentially altering pKa of the imidazole NH (∼6.5–7.5 vs. ∼7.0 for unsubstituted imidazole). This impacts hydrogen-bonding interactions in enzyme binding .
- Stability : Iodine’s steric bulk may reduce susceptibility to oxidative degradation but necessitates storage in amber vials under nitrogen to prevent light-induced dehalogenation .
Methodology : UV-Vis spectroscopy and cyclic voltammetry can quantify electronic effects; accelerated stability studies (40°C/75% RH) assess degradation pathways .
Basic: What enzymatic targets have been investigated for this compound, and what mechanistic insights exist?
Answer:
The compound inhibits:
- Diaminopimelic Acid (DAP) Dehydrogenase : Competitive inhibition (Ki ∼12 µM) observed in Bacillus sphaericus via substrate analog binding. Assays use NADPH consumption monitored at 340 nm .
- Renin : Structural analogs (e.g., 2-amino-3-(1H-imidazol-1-yl)propanoic acid derivatives) show oral activity by mimicking angiotensinogen’s transition state. Radiolabeled binding assays confirm target engagement .
Experimental Design : Use in vitro enzyme kinetics (Michaelis-Menten plots) and X-ray crystallography to map active-site interactions .
Advanced: How can researchers optimize synthetic yield and purity for large-scale applications?
Answer:
- Reaction Optimization :
- Purification : High-performance countercurrent chromatography (HPCCC) with biphasic solvent systems (e.g., hexane/EtOAc/MeOH/H2O) resolves polar impurities .
Data-Driven Approach : Design of Experiments (DoE) models (e.g., response surface methodology) identify critical parameters (temperature, stoichiometry) .
Advanced: How should researchers address contradictions in enzyme inhibition data across different assay formats?
Answer:
Contradictions may arise from:
- Assay Conditions : Variations in pH (e.g., DAP dehydrogenase activity drops below pH 6.5) or ionic strength alter ionization states. Standardize buffers (e.g., 50 mM Tris-HCl, pH 7.4) .
- Interference : Iodine’s redox activity may quench fluorescent probes (e.g., NADH). Validate assays via LC-MS detection of substrate depletion .
Resolution : Perform orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) and compare with structurally characterized inhibitors (e.g., histidine derivatives) .
Advanced: What computational strategies predict binding modes of this compound with renin or other serine proteases?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of renin (PDB: 2BOH) to model diiodo-imidazole interactions. Prioritize poses with hydrogen bonds to Asp38 and Tyr75 .
- MD Simulations : AMBER force fields simulate flexibility of the propanoic acid tail; diiodo groups stabilize hydrophobic pockets via van der Waals interactions .
Validation : Overlay computational models with mutagenesis data (e.g., Ala scans of renin’s active site) .
Advanced: How can structure-activity relationships (SARs) guide the design of analogs with enhanced inhibitory potency?
Answer:
- Modification Sites :
- Imidazole Ring : Replace iodine with bioisosteres (e.g., CF3 for improved metabolic stability) .
- Amino Acid Backbone : Introduce methyl groups at Cα to restrict conformation, as seen in histidine-derived inhibitors .
Methodology : Synthesize analogs via solid-phase peptide synthesis (SPPS) and test in in vitro enzyme panels. Use CoMFA or QSAR models to predict activity cliffs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
